

# 5-Methoxy-12-phenylrubicene molecular structure and conformation

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## Compound of Interest

Compound Name: 5-Methoxy-12-phenylrubicene

Cat. No.: B15171363

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An In-Depth Technical Guide on the Molecular Structure and Conformation of **5-Methoxy-12-phenylrubicene**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**5-Methoxy-12-phenylrubicene** is a derivative of the polycyclic aromatic hydrocarbon rubicene, characterized by the presence of a methoxy group at the 5-position and a phenyl group at the 12-position. This document provides a comprehensive overview of its anticipated molecular structure and conformational preferences, based on theoretical modeling and spectroscopic data. The intricate interplay between the sterically demanding phenyl group and the electronically influential methoxy group is expected to induce significant distortions in the rubicene core, leading to unique photophysical and chemical properties relevant to drug development and materials science.

## Molecular Structure

The foundational structure of **5-Methoxy-12-phenylrubicene** is the rigid and planar rubicene core, which is comprised of a central benzene ring fused with two indene-like fragments. The introduction of substituents at the 5 and 12 positions is predicted to cause notable deviations from this planarity.

Key Structural Features:

- **Rubricene Core:** The core is a large, conjugated system, which is inherently inclined towards planarity to maximize  $\pi$ -orbital overlap.
- **Methoxy Group (-OCH<sub>3</sub>) at C5:** The methoxy group is an electron-donating group that can influence the electronic properties of the rubicene system through resonance and inductive effects. Its presence is expected to cause minor steric hindrance.
- **Phenyl Group (-C<sub>6</sub>H<sub>5</sub>) at C12:** The phenyl group is a bulky substituent that is anticipated to be the primary determinant of the molecule's overall conformation. Steric clash with the adjacent regions of the rubicene core will likely force the phenyl ring to adopt a twisted orientation.

## Predicted Bond Lengths and Angles

Quantum chemical calculations (e.g., Density Functional Theory at the B3LYP/6-31G(d) level) would be required to predict the precise bond lengths and angles. However, we can anticipate certain trends based on related structures.

Parameter	Predicted Value (Å or °)	Notes
C5-O Bond Length	~1.36 Å	Typical for an aryl-ether bond.
O-CH <sub>3</sub> Bond Length	~1.42 Å	Standard for a methyl-ether bond.
C12-C(phenyl) Bond Length	~1.49 Å	Characteristic of a C(sp <sup>2</sup> )-C(sp <sup>2</sup> ) single bond with some steric strain.
Dihedral Angle (C11-C12-C(phenyl)-C(adjacent phenyl))	40-60°	The phenyl group is expected to be significantly twisted out of the plane of the rubicene core.

## Molecular Conformation

The conformation of **5-Methoxy-12-phenylrubicene** is dominated by the steric repulsion between the phenyl group and the hydrogen atoms on the neighboring aromatic rings of the

rubicene backbone. This steric hindrance will likely lead to a non-planar ground state geometry.

- **Twist of the Phenyl Group:** The primary conformational feature is the dihedral angle between the plane of the phenyl group and the plane of the rubicene core. This twist minimizes steric clashes but also reduces  $\pi$ -conjugation between the two aromatic systems.
- **Orientation of the Methoxy Group:** The methoxy group has a lower rotational barrier. It is expected to orient itself to minimize steric interactions with the local environment, likely with the methyl group pointing away from the nearest hydrogen atom on the rubicene core.

## Experimental Protocols

The structural and conformational analysis of **5-Methoxy-12-phenylrubicene** would rely on a combination of synthesis, purification, and advanced analytical techniques.

## Synthesis and Purification

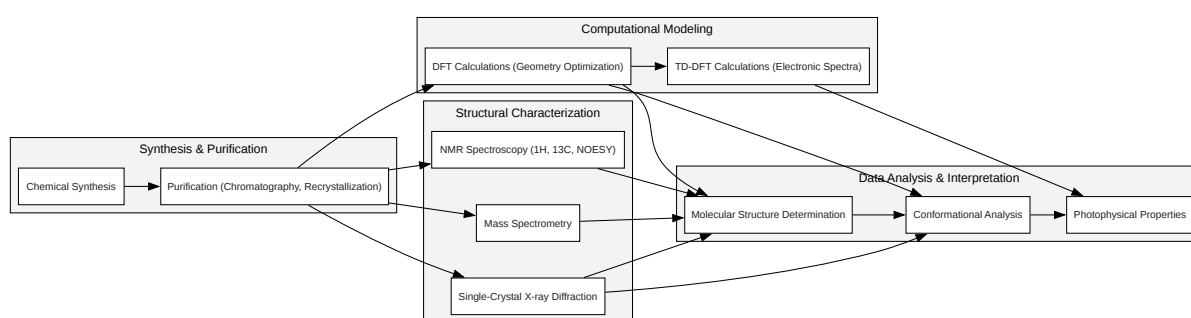
A potential synthetic route could involve a Suzuki or Stille cross-coupling reaction to introduce the phenyl group onto a pre-functionalized 12-halorubicene derivative, followed by nucleophilic aromatic substitution or a Buchwald-Hartwig amination-type reaction to install the methoxy group. Purification would be achieved through column chromatography followed by recrystallization.

## Structural Characterization

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy would be crucial for confirming the connectivity of the molecule. The chemical shifts of the protons on the rubicene core would be indicative of the electronic effects of the substituents. Nuclear Overhauser Effect (NOE) experiments could provide through-space correlations, helping to elucidate the relative orientation of the phenyl and methoxy groups.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compound.
- **Single-Crystal X-ray Diffraction:** This would be the definitive method for determining the precise three-dimensional structure of the molecule in the solid state, providing accurate bond lengths, bond angles, and the dihedral angle of the phenyl group.

## Experimental and Computational Workflow

The logical flow for the comprehensive analysis of **5-Methoxy-12-phenylrubicene** is outlined below.

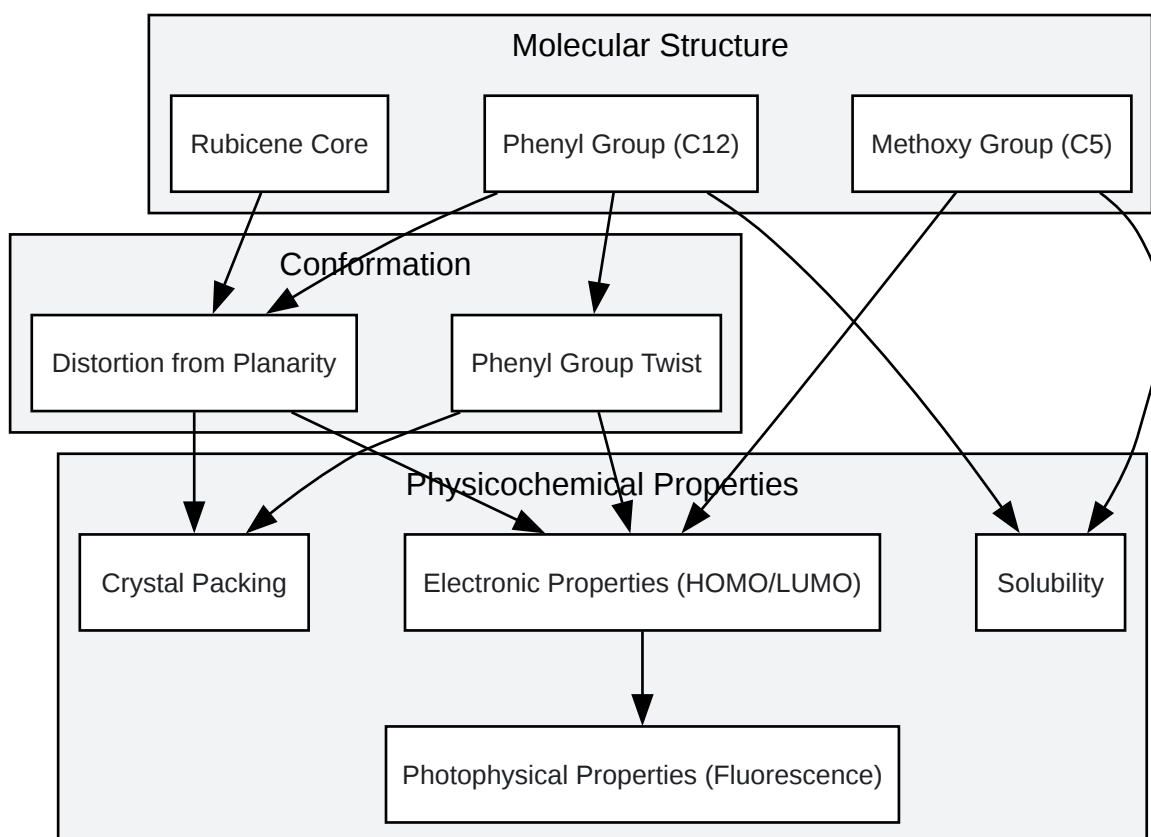


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Caption: Experimental and computational workflow for the analysis of **5-Methoxy-12-phenylrubicene**.

## Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the structural features of **5-Methoxy-12-phenylrubicene** and its potential properties.



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Caption: Relationship between structure, conformation, and properties of **5-Methoxy-12-phenylrubicene**.

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